N-benzhydryl-4-chloro-3-nitrobenzamide
Description
N-Benzhydryl-4-chloro-3-nitrobenzamide is a benzamide derivative characterized by a benzhydryl (diphenylmethyl) group attached to the nitrogen atom of a 4-chloro-3-nitro-substituted benzamide scaffold. This compound’s structure combines electron-withdrawing substituents (chloro and nitro groups) with a bulky, lipophilic benzhydryl moiety, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.
Properties
IUPAC Name |
N-benzhydryl-4-chloro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-17-12-11-16(13-18(17)23(25)26)20(24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKMYOGRCXGIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-chloro-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with benzhydrylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Reduction: N-benzhydryl-4-chloro-3-aminobenzamide.
Substitution: N-benzhydryl-4-methoxy-3-nitrobenzamide (when using sodium methoxide).
Hydrolysis: 4-chloro-3-nitrobenzoic acid and benzhydrylamine.
Scientific Research Applications
N-benzhydryl-4-chloro-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzhydryl-4-chloro-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the benzhydryl group may enhance binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-benzhydryl-4-chloro-3-nitrobenzamide with three key analogs (Table 1), focusing on substituent effects, synthesis, and properties.
Table 1: Structural Comparison of this compound and Analogs
Substituent Effects on Physicochemical Properties
- Lipophilicity and Solubility: The benzhydryl group in the target compound significantly increases lipophilicity compared to the unsubstituted 4-chloro-3-nitrobenzamide . This may reduce aqueous solubility but improve membrane permeability. The acetamido group in N-(3-acetamidophenyl)-4-chloro-3-nitrobenzamide introduces hydrogen-bonding capacity, likely enhancing solubility in polar solvents like methanol or DMSO .
- Thermal Stability: Crystallization data for 4-chloro-3-nitrobenzamide () suggests moderate stability, with crystals forming via slow methanol evaporation. The benzhydryl analog’s bulkiness may impede crystallization, favoring amorphous solid forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
